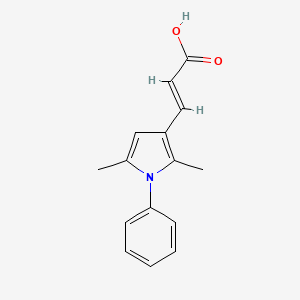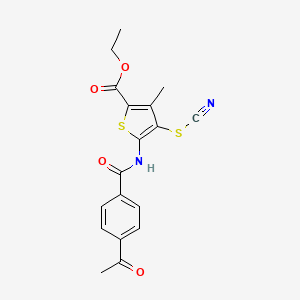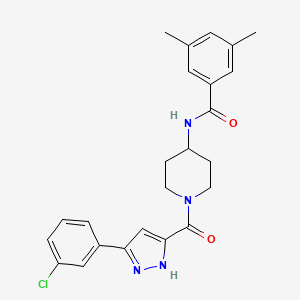![molecular formula C8H12N4O3 B2679847 2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid CAS No. 1397001-06-7](/img/structure/B2679847.png)
2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid” is a compound with the empirical formula C5H7N3O3 . It is also known as α-Hydroxy-1H-1,2,4-triazole-1-propanoic acid .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including compounds similar to the one , has been reported in the literature . These compounds were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Molecular Structure Analysis
The molecular weight of “this compound” is 157.13 . The SMILES string representation of the molecule is OC(C(O)CN1N=CN=C1)=O .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been studied . For instance, it was found that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
Physical and Chemical Properties Analysis
The compound is a reference material with an assay of ≥95.0% (HPLC) . It has a limited shelf life and should be stored at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid and its derivatives have been synthesized and evaluated for antimicrobial activities. The synthesis process involves reactions that lead to the formation of triazole derivatives, which are then tested for potential antimicrobial properties. Some compounds in this category have shown promising antimicrobial activities, highlighting their potential in developing new antimicrobial agents (El-masry, Fahmy, & Abdelwahed, 2000).
Recovery and Extraction Applications
The acid's structural framework is also explored in studies focused on the recovery and extraction of propionic acid from aqueous solutions. Techniques such as reactive extraction, involving specific extractants, demonstrate the compound's relevance in chemical engineering and industrial applications, where propionic acid plays a significant role (Keshav, Chand, & Wasewar, 2009).
Imaging Studies for Brain Tumors
In the medical field, derivatives of this compound have been synthesized and used in positron emission tomography (PET) studies for brain tumor imaging. These studies reveal the compound's potential in aiding the diagnosis and monitoring of brain tumors, providing a pathway for novel diagnostic agents (McConathy et al., 2010).
Structural Characterization
Structural characterization studies have been conducted on derivatives of this compound to understand its properties better. Such research provides foundational knowledge essential for further applications in pharmaceuticals and materials science (Shuang-hu, 2014).
Wirkmechanismus
Target of Action
Similar compounds, such as 1,2,4-triazole benzoic acid hybrids, have been shown to exhibit potent inhibitory activities against cancer cell lines .
Mode of Action
Related compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
Related compounds have been shown to affect pathways related to cell proliferation and apoptosis .
Result of Action
Related compounds have been shown to exhibit cytotoxic effects towards cancer cells, while demonstrating very weak cytotoxic effects towards normal cells .
Action Environment
The synthesis of related compounds has been shown to be highly selective and environmentally benign .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c1-6(8(14)15)11-7(13)2-3-12-5-9-4-10-12/h4-6H,2-3H2,1H3,(H,11,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRMNFNRNBJYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCN1C=NC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyridazine](/img/structure/B2679770.png)
![1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]pyrrolidine-2-carboxylic acid dihydrochloride](/img/structure/B2679772.png)

![N-(3-Chlorophenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2679777.png)






![ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2679786.png)
